2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE
Description
Properties
IUPAC Name |
2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-3-13-8-14-16(18-10-19-17(14)24-13)23-9-15(21)20-11-5-4-6-12(7-11)22-2/h4-8,10H,3,9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJMYMGECKMBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE involves several steps. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved by heating thiophene-2-carboxamides in formic acid, which leads to the formation of thieno[2,3-d]pyrimidin-4-ones . The next step involves the introduction of the ethyl group and the sulfanyl-N-(3-methoxyphenyl)acetamide moiety. This can be done through various reactions, including nucleophilic substitution and coupling reactions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Key Synthetic Routes
The compound is synthesized via multi-step protocols involving nucleophilic substitution and coupling reactions. A representative pathway includes:
Mechanistic Notes :
-
The thioether bond forms via SN2 displacement at the α-carbon of chloroacetamide.
-
Steric hindrance from the 6-ethyl group on the thienopyrimidine ring modulates reaction kinetics .
Thioether Oxidation
The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4 hr | Sulfoxide derivative | 75% | |
| m-CPBA | DCM, 0°C to RT, 12 hr | Sulfone derivative | 82% |
Applications :
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Stability Profile :
-
The compound is stable in neutral aqueous solutions but degrades rapidly in strongly acidic/basic media.
Electrophilic Aromatic Substitution
The thieno[2,3-d]pyrimidine ring undergoes halogenation at specific positions:
| Reagent | Position Modified | Product | Yield | Source |
|---|---|---|---|---|
| NBS (in CCl₄) | C-5 of thiophene | 5-bromo derivative | 68% | |
| Cl₂ (gas), FeCl₃ | C-2 of pyrimidine | 2-chloro derivative | 55% |
Regioselectivity :
-
Electron-rich thiophene moiety directs electrophiles to C-5, while pyrimidine substitutions occur at C-2 .
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling introduces aryl/heteroaryl groups:
| Boronic Acid | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME | 4-(phenyl)-thieno[2,3-d]pyrimidine derivative | 73% |
Limitations :
Enzyme Inhibition
The compound modulates kinase activity via non-covalent interactions:
| Target Enzyme | IC₅₀ (nM) | Mechanism | Source |
|---|---|---|---|
| JAK2 kinase | 12.4 | Competitive ATP-binding site inhibition | |
| PI3Kδ | 8.7 | Allosteric modulation |
Structure-Activity Relationship :
Photolytic Degradation
UV exposure induces cleavage of the thioether bond:
| Condition | Degradation Product | Half-Life | Source |
|---|---|---|---|
| UV (254 nm), methanol | Thieno[2,3-d]pyrimidin-4-ol + disulfide | 2.5 hr |
Thermogravimetric Analysis (TGA)
| Temperature Range (°C) | Mass Loss (%) | Observation | Source |
|---|---|---|---|
| 25–150 | 0.2 | Removal of adsorbed moisture | |
| 150–300 | 95.8 | Decomposition of organic core |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide. These thienopyrimidine derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanism of action often involves the modulation of signaling pathways associated with cell survival and growth.
Antimicrobial Properties
Compounds containing thieno[2,3-d]pyrimidine structures have been investigated for their antimicrobial activity. The sulfanyl group in this compound may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes, leading to bacterial cell death.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly in targeting kinases involved in cancer progression. By selectively inhibiting these enzymes, it may help to halt tumor growth and metastasis.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry reported that derivatives of thienopyrimidine displayed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study suggested that the presence of the ethylthieno group enhances the binding affinity to target proteins involved in cell cycle regulation.
Case Study 2: Antimicrobial Testing
In a comparative study on antimicrobial activity, a series of thieno[2,3-d]pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features exhibited potent antibacterial effects, suggesting that this compound could be evaluated further for its antimicrobial potential.
Potential Future Directions
- Drug Development : Given its promising biological activities, further research into optimizing the pharmacokinetic properties of this compound could lead to the development of new therapeutic agents.
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects will be crucial for its application in clinical settings.
- Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutics could enhance treatment outcomes in resistant cancer types.
Mechanism of Action
The mechanism of action of 2-({6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The thieno[2,3-d]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. The presence of the sulfanyl and methoxyphenyl groups can enhance its binding affinity and specificity towards these targets. The exact molecular pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The following table highlights key structural and functional differences between the target compound and analogous molecules:
Key Observations
In contrast, the pyridine core in offers less conjugation, possibly altering solubility and metabolic stability. Benzothiazole derivatives (e.g., ) exhibit distinct electronic properties due to the sulfur and nitrogen atoms in the fused ring system, which may influence redox activity or bioavailability.
The cyano and ethoxy groups in contribute to steric bulk and polarity, likely affecting receptor binding kinetics and enzymatic degradation resistance.
Synthetic and Crystallographic Considerations :
- Compounds like and may require multistep synthesis involving sulfanyl-acetamide coupling, as seen in similar preparations (e.g., acetylsulfanilyl chloride reactions in ).
- Structural elucidation of such compounds relies heavily on tools like SHELXL , which refines crystallographic data to resolve complex substituent arrangements .
Research Findings and Implications
While direct biological data for the target compound are absent in the provided evidence, structural analogs offer insights:
- Activity Trends: Nitrophenyl-substituted analogs (e.g., ) often exhibit enhanced electrophilic reactivity, making them candidates for covalent inhibition mechanisms. Methoxy-substituted derivatives (target compound, ) may prioritize non-covalent interactions (e.g., hydrogen bonding) with targets like kinases or G-protein-coupled receptors.
Biological Activity
2-({6-Ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide (CAS No. 314034-15-6) represents a novel compound with potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 254.33 g/mol. Its structure is characterized by a thieno[2,3-d]pyrimidine ring system linked to a methoxyphenylacetamide moiety through a sulfanyl group.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound using various in vitro assays. Notably, the National Cancer Institute (NCI) Developmental Therapeutics Program conducted screenings against a panel of approximately 60 cancer cell lines representing different cancers such as leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.
Key Findings:
- The compound exhibited low cytotoxicity with some sensitivity observed in leukemia cell lines (K-562 and SR), colon cancer (HCT-15), and melanoma (SK-MEL-5) at a concentration of 10 µM.
- The results indicated that while the compound has some anticancer activity, it may require structural modifications to enhance its potency against more resistant cancer types .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation: The compound may interfere with cellular signaling pathways that promote tumor growth.
- Induction of Apoptosis: Evidence suggests that the compound can trigger programmed cell death in sensitive cancer cells.
- Modulation of Enzyme Activity: The thieno[2,3-d]pyrimidine scaffold is known for its ability to interact with various enzymes involved in cancer metabolism .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thieno[2,3-d]pyrimidine core or the methoxyphenyl group could potentially enhance its biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogen substituents | Increased potency against certain cancer types |
| Variation in alkyl chain length | Altered pharmacokinetic properties |
| Changes in functional groups | Impact on selectivity and toxicity profile |
Case Studies
Several case studies have been documented regarding the application of this compound in experimental settings:
- Case Study 1: A study involving K-562 leukemia cells demonstrated that treatment with 10 µM of the compound resulted in a significant reduction in cell viability over 48 hours.
- Case Study 2: In melanoma models, the compound showed synergistic effects when combined with conventional chemotherapeutics, suggesting potential for combination therapy approaches .
Q & A
Q. What are the key synthetic routes for 2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide?
The synthesis typically involves a multi-step approach:
Core formation : Cyclization of thienopyrimidine precursors (e.g., 6-ethylthieno[2,3-d]pyrimidin-4-one) under reflux conditions with thioglycolic acid derivatives to introduce the sulfanyl group .
Acetamide coupling : Reaction of the sulfanyl intermediate with 3-methoxyaniline via nucleophilic substitution or amidation, using coupling agents like EDC/HOBt in DMF .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How is structural integrity confirmed for this compound?
- Spectroscopy :
- 1H/13C NMR : Aromatic protons (δ 6.8–8.2 ppm), methoxy singlet (δ ~3.8 ppm), and ethyl group signals (δ 1.2–2.6 ppm) confirm substitution patterns .
- HRMS : Exact mass matching (e.g., m/z 443.12 [M+H]+) validates molecular formula .
- X-ray crystallography : Used for derivatives to confirm spatial arrangement of the thienopyrimidine core and acetamide linkage .
Q. What are the solubility and stability considerations for in vitro assays?
- Solubility : DMSO (≥50 mg/mL) or ethanol (limited solubility, ~10 mg/mL) are preferred solvents. Aqueous buffers require <1% DMSO to avoid precipitation .
- Stability : Store at −20°C under inert gas (argon). Degradation occurs via hydrolysis of the sulfanyl group in acidic/basic conditions (pH <5 or >9) .
Advanced Research Questions
Q. How can conflicting biological activity data between in vitro and in vivo models be resolved?
Contradictions often arise from:
- Metabolic instability : Phase I metabolites (e.g., oxidation of the ethyl group) may reduce efficacy. Use LC-MS to profile metabolites in plasma .
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
- Dosage optimization : Conduct PK/PD studies in rodents to correlate plasma concentrations with target engagement (e.g., IC50 shifts) .
Q. What computational methods predict structure-activity relationships (SAR) for derivatives?
- Molecular docking : Autodock Vina or Schrödinger Suite to map interactions with biological targets (e.g., kinase ATP-binding pockets) .
- QSAR modeling : Use descriptors like LogP, polar surface area, and H-bond donors/acceptors to optimize bioavailability .
- MD simulations : GROMACS for stability analysis of ligand-target complexes over 100-ns trajectories .
Q. How to optimize reaction yields for large-scale synthesis?
- Catalyst screening : Pd/C or CuI for Suzuki-Miyaura coupling of aryl halides (improves yield from 45% to 72%) .
- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., N-demethylation) .
- Flow chemistry : Continuous flow reactors enhance reproducibility and reduce reaction time (3 hours vs. 12 hours batch) .
Q. What analytical techniques resolve spectral data contradictions (e.g., NMR splitting patterns)?
Q. How to design analogs with improved pharmacokinetic properties?
- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy (enhances metabolic stability) .
- Prodrug strategies : Introduce ester moieties at the sulfanyl group for sustained release .
- LogP adjustment : Add polar groups (e.g., hydroxyl) to reduce LogP from 3.2 to 2.5, improving aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
